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Compound of Interest

Compound Name: Choline Bromide

Cat. No.: B1294331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of two distinct classes

of choline bromide modified salts: trialkyl-(2-hydroxyethyl)ammonium bromides and alkyl-(2-

hydroxyethyl)-dimethylammonium bromides. These compounds, characterized by their varied

hydrophobic properties, are of increasing interest in the fields of drug delivery, materials

science, and biochemistry. This document details the experimental protocols for their synthesis,

presents key quantitative data for comparative analysis, and illustrates the synthetic workflows.

Synthesis of Trialkyl-(2-hydroxyethyl)ammonium
Bromides
This class of compounds is synthesized through the quaternization of a trialkylamine with 2-

bromoethanol. The general reaction scheme is presented below.

General Reaction Scheme:
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Caption: Synthetic workflow for trialkyl-(2-hydroxyethyl)ammonium bromides.

Experimental Protocol
The following protocol is a generalized procedure based on established methodologies.

Materials:

Trialkylamine (e.g., Tripropylamine, Trihexylamine)

2-Bromoethanol

Toluene, anhydrous

Diethyl ether

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Heating mantle

Rotary evaporator

Vacuum oven

Procedure:
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In a round-bottom flask, dissolve the trialkylamine (1 equivalent) and 2-bromoethanol (1

equivalent) in anhydrous toluene.

Heat the reaction mixture to reflux at 110 °C and maintain stirring for 48 hours.

After 48 hours, allow the mixture to cool to room temperature.

Remove the toluene under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by washing with diethyl ether to precipitate the

salt.

Filter the solid product and dry it under vacuum.

Quantitative Data
Compound
Name

Alkyl Group Yield (%)
Melting
Point (°C)

1H NMR
(CDCl₃, δ
ppm)

13C NMR
(CDCl₃, δ
ppm)

N,N,N-

Tripropyl-N-

(2-

hydroxyethyl)

ammonium

bromide

Propyl 95 138-140

4.05 (m, 2H),

3.65 (m, 6H),

3.40 (m, 2H),

1.80 (m, 6H),

1.05 (t, 9H)

61.2, 58.5,

55.4, 15.8,

10.8

N,N,N-

Trihexyl-N-(2-

hydroxyethyl)

ammonium

bromide

Hexyl 92 85-87

4.02 (m, 2H),

3.60 (m, 6H),

3.38 (m, 2H),

1.75 (m, 6H),

1.30 (m,

24H), 0.90 (t,

9H)

61.5, 58.8,

55.6, 31.4,

26.2, 22.5,

22.4, 13.9

Synthesis of Alkyl-(2-hydroxyethyl)-
dimethylammonium Bromides
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This class of compounds is synthesized by the quaternization of 2-(dimethylamino)ethanol with

a long-chain alkyl bromide.

General Reaction Scheme:

2-(Dimethylamino)ethanol

QuaternizationAlkyl Bromide
(e.g., 1-Bromodecane)

Hexane or Acetonitrile

Reflux, 60-80 °C, 8-72h
[N,N-dimethyl-N-alkyl-N-(2-hydroxyethyl)]⁺Br⁻
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Caption: Synthetic workflow for alkyl-(2-hydroxyethyl)-dimethylammonium bromides.

Experimental Protocol
The following is a general procedure for the synthesis of this class of compounds.[1]

Materials:

2-(Dimethylamino)ethanol

Long-chain alkyl bromide (e.g., 1-bromodecane, 1-bromododecane, 1-bromotetradecane, 1-

bromohexadecane)

Hexane or Acetonitrile

Diethyl ether

Round-bottom flask or pressure tube

Reflux condenser (if using a flask)
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Magnetic stirrer

Heating plate or oil bath

Rotary evaporator

Vacuum oven

Procedure:

In a pressure tube or a round-bottom flask, dissolve 2-(dimethylamino)ethanol (1 equivalent)

and the corresponding long-chain alkyl bromide (1 equivalent) in a suitable solvent like

acetonitrile or hexane.[1]

Heat the reaction mixture under reflux, typically between 60 °C and 80 °C, with stirring for a

duration ranging from 8 to 72 hours, depending on the specific alkyl bromide used.[1]

For shorter alkyl chains, the product may precipitate out of the solution upon cooling. For

longer chains, the solvent may need to be removed via rotary evaporation.[1]

The crude product is then washed with diethyl ether to induce precipitation and remove

unreacted starting materials.[1]

The resulting white solid is collected by filtration and dried under vacuum.[1]

Quantitative Data
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Compound
Name

Alkyl Group Yield (%)
Melting
Point (°C)

1H NMR
(CDCl₃, δ
ppm)

13C NMR
(CDCl₃, δ
ppm)

N,N-

Dimethyl-N-

decyl-N-(2-

hydroxyethyl)

ammonium

bromide

Decyl 95 167-168

4.04 (s, 2H),

3.69 – 3.66

(m, 2H), 3.52

– 3.46 (m,

2H), 3.30 (s,

6H), 1.68 (s,

2H), 1.28 –

1.18 (m,

14H), 0.80 (t,

J = 7.5 Hz,

3H)

65.3, 64.8,

55.4, 51.5,

31.8, 29.4,

29.3, 29.2,

26.3, 22.6,

14.1

N,N-

Dimethyl-N-

dodecyl-N-(2-

hydroxyethyl)

ammonium

bromide

Dodecyl 96 175-177

4.03 (s, 2H),

3.68 – 3.65

(m, 2H), 3.51

– 3.45 (m,

2H), 3.29 (s,

6H), 1.67 (s,

2H), 1.27 –

1.17 (m,

18H), 0.79 (t,

J = 7.5 Hz,

3H)

65.3, 64.8,

55.4, 51.5,

31.9, 29.6,

29.5, 29.4,

29.3, 26.3,

22.7, 14.1
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N,N-

Dimethyl-N-

tetradecyl-N-

(2-

hydroxyethyl)

ammonium

bromide

Tetradecyl 94 180-182

4.02 (s, 2H),

3.67 – 3.64

(m, 2H), 3.50

– 3.44 (m,

2H), 3.28 (s,

6H), 1.66 (s,

2H), 1.26 –

1.16 (m,

22H), 0.78 (t,

J = 7.5 Hz,

3H)

65.3, 64.8,

55.4, 51.5,

31.9, 29.7,

29.6, 29.5,

29.4, 29.3,

26.3, 22.7,

14.1

N,N-

Dimethyl-N-

hexadecyl-N-

(2-

hydroxyethyl)

ammonium

bromide

Hexadecyl - 120-121

3.85 (t, 4H),

3.45 (s, 3H),

3.40 (t, 2H),

3.25 (t, 2H),

1.75 (m, 2H),

1.25 (s, 26H),

0.88 (t, 3H)

-

Note: '-' indicates data not available in the searched literature.[2]

Signaling Pathways and Biological Activity
Currently, there is a significant gap in the scientific literature regarding the specific interactions

of these synthesized hydrophobic choline bromide modified salts with cellular signaling

pathways. While the parent molecule, choline, is known to be a precursor for the

neurotransmitter acetylcholine and plays a role in various metabolic and signaling pathways,

including the MAPK pathway and IP3-evoked calcium signaling, it is not yet documented

whether these long-chain alkyl modifications alter or confer novel signaling activities.

The primary application explored for these modified salts has been in the formation of deep

eutectic solvents for the extraction of bioactive compounds.[3] Some studies on other long-

chain quaternary ammonium compounds have indicated potential cytotoxic and antimicrobial

activities, but these have not been linked to specific signaling pathway modulations. Further

research is required to elucidate the pharmacological and biological effects of these specific
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choline bromide modified salts and to determine if they interact with any cellular signaling

cascades.

Logical Relationship of Choline in Known Signaling Pathways:

Cell Membrane

Cytoplasm
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Acetylcholine

Synthesis

Phosphatidylcholine

Synthesis

Sigma-1 Receptor

Activates

MAPK Pathway

Influences

IP3 Receptor
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Ca²⁺ Release

Mediates
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Caption: Known signaling interactions of the parent molecule, choline.

Disclaimer: The signaling pathway diagram illustrates the known roles of the parent molecule,

choline. The effects of the specific alkyl-modified choline bromide salts discussed in this guide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1294331?utm_src=pdf-body
https://www.benchchem.com/product/b1294331?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294331?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


on these or other signaling pathways have not yet been elucidated in the reviewed literature.

This technical guide serves as a foundational resource for the synthesis and characterization of

novel choline bromide modified salts. The provided protocols and data are intended to

facilitate further research into the properties and potential applications of these compounds,

including future investigations into their biological activities and interactions with cellular

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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